Cas no 79476-07-6 (3-Iodoquinoline)

3-Iodoquinoline is a halogenated quinoline derivative widely used as a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include high reactivity in cross-coupling reactions, such as Suzuki and Heck couplings, due to the presence of the iodine substituent at the 3-position, which facilitates efficient functionalization of the quinoline scaffold. The compound exhibits good stability under standard conditions, making it suitable for storage and handling. Its well-defined structure and predictable reactivity make it valuable for constructing complex heterocyclic systems, particularly in medicinal chemistry for developing bioactive molecules. The iodine moiety also allows for further derivatization, enhancing its utility in targeted synthetic applications.
3-Iodoquinoline structure
3-Iodoquinoline structure
Product Name:3-Iodoquinoline
CAS No:79476-07-6
MF:C9H6IN
MW:255.055114269257
MDL:MFCD11656390
CID:532773
Update Time:2025-11-01

3-Iodoquinoline Chemical and Physical Properties

Names and Identifiers

    • 3-Iodoquinoline
    • Quinoline, 3-iodo-
    • 3-iodoindole
    • 3-iodo-quinoline
    • 3-Jod-chinolin
    • Quinoline,3-iodo
    • 3-Iodoquinoline (ACI)
    • MDL: MFCD11656390
    • Inchi: 1S/C9H6IN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H
    • InChI Key: NDQXBRCPYKGVED-UHFFFAOYSA-N
    • SMILES: IC1C=C2C(C=CC=C2)=NC=1

Computed Properties

  • Exact Mass: 254.95400
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0

Experimental Properties

  • PSA: 12.89000
  • LogP: 2.83940

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3-Iodoquinoline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium iodide Catalysts: N,N-Dimethylethylenediamine ,  Cuprous iodide Solvents: 1,4-Dioxane ;  48 h, rt → 100 °C
Reference
Structure-activity relationship (SAR) and preliminary mode of action studies of 3-substituted benzylthioquinolinium iodide as anti-opportunistic infection agents
Bolden, Sidney Jr.; Zhu, Xue Y.; Etukala, Jagan R.; Boateng, Comfort; Mazu, Tryphon; et al, European Journal of Medicinal Chemistry, 2013, 70, 130-142

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium iodide Catalysts: Cuprous iodide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ;  24 h, 110 °C; 110 °C → rt
Reference
Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction
Klapars, Artis; Buchwald, Stephen L., Journal of the American Chemical Society, 2002, 124(50), 14844-14845

Production Method 3

Reaction Conditions
1.1 Reagents: Iodine
Reference
Stannylation-iodination reaction on pyridine nuclei. A facile method for synthesis of iodopyridines and iodoquinolines
Yamamoto, Yutaka; Yanagi, Akihiko, Heterocycles, 1981, 16(7), 1161-4

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium iodide Catalysts: L-Proline ,  Copper oxide (Cu2O) Solvents: Ethanol ;  30 h, 110 °C
Reference
Copper-catalyzed conversion of aryl and heteroaryl bromides into the corresponding iodide
Feng, Xiujuan; Li, Lingyu ; Yu, Xiaoqiang; Yamamoto, Yoshinori; Bao, Ming, Catalysis Today, 2016, 274, 129-132

Production Method 5

Reaction Conditions
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Cuprous iodide ,  Sodium iodide Solvents: 1,4-Dioxane ;  rt → 110 °C; 22 h, 110 °C; 110 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Ligand-Enabled β-C-H Arylation of α-Amino Acids Using a Simple and Practical Auxiliary
Chen, Gang; Shigenari, Toshihiko; Jain, Pankaj; Zhang, Zhipeng; Jin, Zhong; et al, Journal of the American Chemical Society, 2015, 137(9), 3338-3351

Production Method 6

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Iodine Solvents: 1,2-Dichloroethane ;  24 h, 120 °C
1.2 Reagents: Water
Reference
Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines
Sun, Kai; Lv, Yunhe; Wang, Junjie; Sun, Jingjing; Liu, Lulu; et al, Organic Letters, 2015, 17(18), 4416-4419

Production Method 7

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Solvents: Decane ,  Water ;  48 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry
Halder, Pallabi; Talukdar, Vishal; Iqubal, Ashif; Das, Parthasarathi, Journal of Organic Chemistry, 2022, 87(21), 13965-13979

Production Method 8

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Aluminum iodide Solvents: Toluene ;  1 - 2 h, 110 °C
Reference
Lewis Acid/Oxidant as Rapid Regioselective Halogenating Reagent System for Direct Halogenation of Fused Bi-/Tri-cyclic Hetero-Aromatic Congeners viaC(sp2) -H bond Functionalization
Yadav, Ravi Kant; Sharma, Richa; Gautam, Deepak; Joshi, Jyoti; Chaudhary, Sandeep, Asian Journal of Organic Chemistry, 2021, 10(7), 1726-1741

Production Method 9

Reaction Conditions
1.1 Reagents: N,N-Dimethylethylenediamine ,  Sodium iodide Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ;  48 h, 110 °C
Reference
Optimization of 3-(phenylthio)quinolinium compounds against opportunistic fungal pathogens
Boateng, Comfort A.; Zhu, Xue Y.; Jacob, Melissa R.; Khan, Shabana I.; Walker, Larry A.; et al, European Journal of Medicinal Chemistry, 2011, 46(5), 1789-1797

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium iodide Catalysts: N,N-Dimethylethylenediamine ,  Cuprous iodide Solvents: 1,4-Dioxane ;  8 h, 100 °C
Reference
A concise synthesis of indoloquinoline skeletons applying two consecutive Pd-catalyzed reactions
Boganyi, Borbala; Kaman, Judit, Tetrahedron, 2013, 69(45), 9512-9519

Production Method 11

Reaction Conditions
1.1 Reagents: Iodine
Reference
Studies on organometallic compounds. II. Facile and convenient method for the synthesis of iodoazines through iododestannation of trimethylstannylazines
Yamamoto, Yutaka; Yanagi, Akihiko, Chemical & Pharmaceutical Bulletin, 1982, 30(5), 1731-7

Production Method 12

Reaction Conditions
1.1 Reagents: N,N′-Dimethylethylenediamine ,  Sodium iodide Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ;  22 h, 110 °C; 110 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Complex Polyheterocycles and the Stereochemical Reassignment of Pileamartine A via Aza-Heck Triggered Aryl C-H Functionalization Cascades
Jones, Benjamin T.; Garcia-Carceles, Javier; Caiger, Lewis; Hazelden, Ian R.; Lewis, Richard J. ; et al, Journal of the American Chemical Society, 2021, 143(38), 15593-15598

Production Method 13

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Iodine Solvents: Acetonitrile ,  Water ;  rt; 12 h, 80 °C
Reference
Metal-free synthesis of N-fused heterocyclic iodides via C-H functionalization mediated by tert-butylhydroperoxide
Sharma, Krishna K.; Patel, Dhananjay I.; Jain, Rahul, Chemical Communications (Cambridge, 2015, 51(82), 15129-15132

Production Method 14

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Iodine Solvents: Decane ,  Water ;  33 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Reference
Halogen Bond-Assisted Electron-Catalyzed Atom Economic Iodination of Heteroarenes at Room Temperature
Kazi, Imran; Guha, Somraj; Sekar, Govindasamy, Journal of Organic Chemistry, 2019, 84(11), 6642-6654

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium iodide Catalysts: Cuprous iodide ,  (R,R)-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ;  30 min, 180 °C
Reference
Rapid and Efficient Copper-Catalyzed Finkelstein Reaction of (Hetero)Aromatics under Continuous-Flow Conditions
Chen, Mao; Ichikawa, Saki; Buchwald, Stephen L., Angewandte Chemie, 2015, 54(1), 263-266

Production Method 16

Reaction Conditions
1.1 Reagents: Tetrafluoroboric acid Solvents: Acetone ;  -8 °C
1.2 Reagents: Isoamyl nitrite Solvents: Acetone ;  -8 °C; 1 h, -8 °C → 10 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  10 °C; 2 h, 10 °C
Reference
Synthesis of pyrido[2',1':2,3]imidazo[4,5-b]quinoline and pyrido[1',2':1,2]imidazo[4,5-b]quinoline and their benzo and aza analogs via tandem catalysis
Loones, Kristof T. J.; Maes, Bert U. W.; Dommisse, Roger A., Tetrahedron, 2007, 63(36), 8954-8961

3-Iodoquinoline Raw materials

3-Iodoquinoline Preparation Products

3-Iodoquinoline Suppliers

Amadis Chemical Company Limited
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(CAS:79476-07-6)3-Iodoquinoline
Order Number:A1179002
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Quantity:1g/5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:40
Price ($):579.0/2028.0/490.0
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Additional information on 3-Iodoquinoline

3-Iodoquinoline: A Comprehensive Overview

3-Iodoquinoline (CAS No. 79476-07-6) is a heterocyclic organic compound that belongs to the quinoline family. Quinolines are a class of aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The substitution of an iodine atom at the 3-position of the quinoline ring gives rise to 3-Iodoquinoline, which has unique chemical and physical properties that make it valuable in various scientific and industrial applications.

The molecular formula of 3-Iodoquinoline is C9H6IN, and its molecular weight is approximately 251.14 g/mol. The compound is characterized by its deep yellow crystalline solid form, which is stable under normal conditions. Its solubility in common solvents such as water, ethanol, and methanol is relatively low, but it exhibits better solubility in organic solvents like dichloromethane and chloroform. This property makes it suitable for use in organic synthesis reactions where precise control over solubility is required.

3-Iodoquinoline has been extensively studied for its potential applications in the field of medicinal chemistry. Recent research has focused on its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-cancer and anti-inflammatory properties. For instance, studies have shown that derivatives of 3-Iodoquinoline can inhibit the activity of certain enzymes involved in cancer cell proliferation, making them promising candidates for drug development.

In addition to its medicinal applications, 3-Iodoquinoline has also found utility in materials science. The compound serves as a building block for the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies. Recent advancements in this area have highlighted the importance of 3-Iodoquinoline in creating highly porous and stable frameworks that can be tailored for specific functions.

The synthesis of 3-Iodoquinoline typically involves multi-step processes that require precise control over reaction conditions. One common method involves the iodination of quinoline using iodine monochloride (ICl) or other iodinating agents under specific conditions. The reaction often requires the use of catalysts or directing groups to ensure regioselectivity, which is critical for obtaining the desired product with high purity.

Despite its numerous applications, the handling and storage of 3-Iodoquinoline require careful consideration due to its sensitivity to light and moisture. Proper storage conditions, such as keeping the compound in an air-tight container under inert atmosphere, are essential to maintain its stability and prevent degradation. Furthermore, safety precautions must be followed during synthesis and handling to minimize exposure risks.

Recent studies have also explored the environmental impact of 3-Iodoquinoline and its derivatives. Researchers have investigated their biodegradability and potential toxicity to aquatic organisms. These studies are crucial for ensuring that the use of 3-Iodoquinoline aligns with environmental sustainability goals and regulatory requirements.

In conclusion, 3-Iodoquinoline (CAS No. 79476-07-6) is a versatile compound with significant potential in various fields, including medicinal chemistry, materials science, and organic synthesis. Its unique properties and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions across multiple disciplines. As ongoing research continues to uncover new applications and insights into this compound, its role in scientific advancements is likely to grow even further.

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(CAS:79476-07-6)3-Iodoquinoline
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Price ($):579.0/2028.0/490.0
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